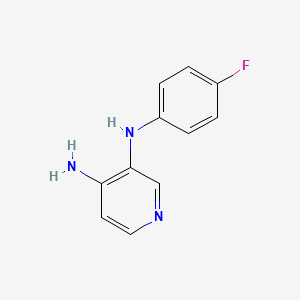
N3-(4-fluorophenyl)pyridine-3,4-diamine
Übersicht
Beschreibung
N3-(4-fluorophenyl)pyridine-3,4-diamine is a chemical compound with the CAS Number: 1469018-93-6 . It has a molecular weight of 203.22 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C11H10FN3 . The InChI code for this compound is 1S/C11H10FN3/c12-8-1-3-9(4-2-8)15-11-7-14-6-5-10(11)13/h1-7,15H, (H2,13,14) .Physical And Chemical Properties Analysis
This compound is a compound with a molecular weight of 203.22 .Wissenschaftliche Forschungsanwendungen
Synthesis and Activity Studies of Inhibitors
Compounds with a tri- and tetra-substituted imidazole scaffold, including those preserving the 4-fluorophenyl ring, are known as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is responsible for the release of proinflammatory cytokines. These inhibitors are designed based on the crystal structures of p38 in complex with small organic ligands, demonstrating the importance of the pyridine substituents for achieving high binding selectivity and potency. Experimental and computational studies support the efficacy of these designs, highlighting the crucial role of pyridine and pyrimidine rings in enhancing inhibitory activity and selectivity for p38 over other kinases (Scior et al., 2011).
Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications
Heterocyclic N-oxide derivatives, including those from pyridine, are valued for their versatility as synthetic intermediates with significant biological importance. These compounds are utilized in the formation of metal complexes, catalyst design, asymmetric catalysis and synthesis, and various medicinal applications, highlighting their potential in advancing chemistry and drug development research (Li et al., 2019).
Metallation of π-deficient Heteroaromatic Compounds
The metallation of π-deficient heterocyclic compounds, including the study of 3-fluoropyridine metallation regioselectivity, showcases the advancements in this research area. The selective lithiation of 3-fluoropyridine, leading to the creation of 2,3- or 3,4-disubstituted pyridines, reveals the precise control over chemical reactivity and the formation of structurally defined products, providing insight into the manipulation of heteroaromatic compounds for synthetic purposes (Marsais & Quéguiner, 1983).
Optoelectronic Materials from Functionalized Quinazolines and Pyrimidines
The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is crucial for developing novel optoelectronic materials. These materials, including fluorescent quinazolines and electroluminescent properties of aryl(hetaryl)substituted quinazolines, demonstrate significant potential in fabricating organic light-emitting diodes and other optoelectronic devices. The exploration of these compounds provides a pathway towards the advancement of materials science in the context of electronics and photonics (Lipunova et al., 2018).
Pyrimidine-based Optical Sensors
Pyrimidine derivatives serve as exquisite sensing materials due to their ability to form coordination and hydrogen bonds, acting as probes for various applications. This review of literature from 2005 to 2020 emphasizes the role of pyrimidine-based compounds in developing optical sensors, showcasing their versatility and importance in sensing technologies (Jindal & Kaur, 2021).
Eigenschaften
IUPAC Name |
3-N-(4-fluorophenyl)pyridine-3,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3/c12-8-1-3-9(4-2-8)15-11-7-14-6-5-10(11)13/h1-7,15H,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHWWRRQMWGHJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=CN=C2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




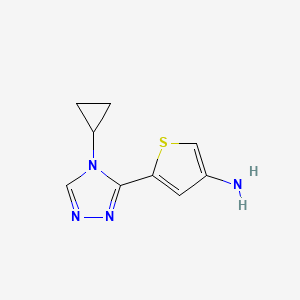
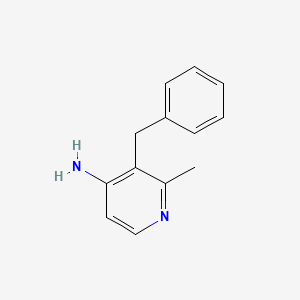

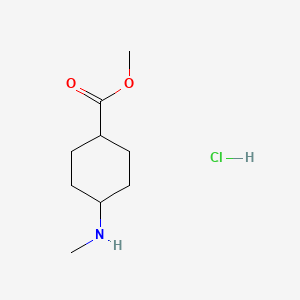
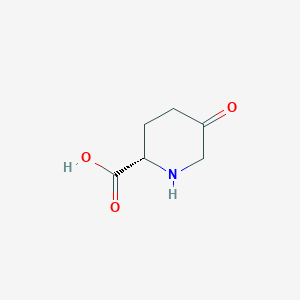
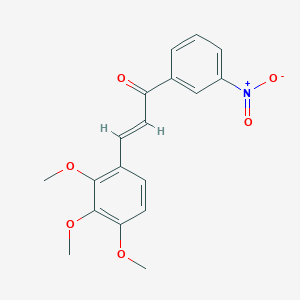

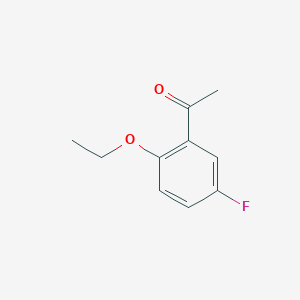
![2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B3104244.png)
![5-Fluoro-7-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydrobenzo[1,4]dioxine](/img/structure/B3104251.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]formamide](/img/structure/B3104256.png)

